Product packaging for 5,2'-O-Dimethyluridine(Cat. No.:)

5,2'-O-Dimethyluridine

Cat. No.: B1631847
M. Wt: 272.25 g/mol
InChI Key: YHRRPHCORALGKQ-UHFFFAOYSA-N
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Description

Significance of Post-transcriptional RNA Modifications in Biological Systems

Following the transcription of genetic information from DNA to RNA, the resulting RNA molecule is often not yet ready for its final biological role. It undergoes a series of chemical alterations known as post-transcriptional modifications. These modifications are not mere decorations but are crucial for a vast array of cellular functions. wikipedia.org Initially discovered in the 1950s with the characterization of pseudouridine (B1679824), the field of RNA modifications has expanded to include over 100 distinct chemical changes. nih.govnih.gov

These modifications are critical for the proper functioning of various types of RNA. In transfer RNA (tRNA) and ribosomal RNA (rRNA), they are essential for folding, stability, and the accurate translation of messenger RNA (mRNA) into proteins. nih.gov For instance, modifications in the anticodon loop of tRNA are vital for correct codon recognition, and their absence can lead to translational errors. Similarly, modifications in rRNA contribute to the structural integrity of the ribosome and its catalytic activity. melnikovlab.comnih.gov

In recent years, the discovery of modifications within mRNA itself has opened up a new layer of gene expression regulation, often referred to as the "epitranscriptome." These modifications can influence mRNA stability, splicing, transport, and the efficiency of translation. nih.gov The dynamic and often reversible nature of these modifications allows cells to rapidly respond to environmental cues and stresses, such as nutrient deprivation or temperature changes, by modulating protein synthesis. nih.gov The misregulation of RNA modifications has been linked to a variety of human diseases, including cancer, metabolic disorders, and neurological conditions, highlighting their profound impact on cellular health and disease. nih.govnih.gov

Overview of Uridine (B1682114) Modifications in Nucleic Acids

Uridine, one of the four canonical nucleosides in RNA, is a frequent target for post-transcriptional modification. wikipedia.org These modifications introduce chemical diversity to the RNA molecule, expanding its functional capacity beyond what is possible with the standard four bases. Some of the most well-studied uridine modifications include:

Pseudouridine (Ψ): An isomer of uridine where the uracil (B121893) base is attached to the ribose sugar via a carbon-carbon bond instead of a nitrogen-carbon bond. nih.gov It is the most abundant RNA modification and is known to enhance the structural stability of RNA and modulate interactions with proteins. nih.gov

5-Methyluridine (B1664183) (m5U): Also known as ribothymidine, this modification involves the addition of a methyl group at the 5th position of the uracil base. nih.govbiorxiv.org It is famously found in the T-loop of most tRNAs, where it contributes to the molecule's stability. nih.govbiorxiv.org

Dihydrouridine (D): Characterized by the reduction of the double bond in the uracil ring, making the base non-planar. This modification is also commonly found in tRNA, where it is thought to increase the flexibility of the RNA backbone. nih.gov

2'-O-methylation (Nm): This modification involves the addition of a methyl group to the 2'-hydroxyl group of the ribose sugar of a nucleoside, which can include uridine (Um). nih.gov This modification is widespread in rRNA and other non-coding RNAs and is known to protect RNA from degradation and influence its structure. nih.gov

These are just a few examples, and many other more complex uridine modifications exist, often involving the attachment of larger chemical groups. nih.gov The specific type and location of a uridine modification are critical for its function, and a single RNA molecule can contain multiple different modifications.

Definition and Contextualization of 5,2'-O-Dimethyluridine (m5Um) as a Distinct Modified Nucleoside

This compound , abbreviated as m5Um , is a modified nucleoside that combines two of the modification types discussed above: a methyl group at the 5th position of the uracil base (like in 5-methyluridine) and a methyl group on the 2'-hydroxyl of the ribose sugar (a 2'-O-methylation). genesilico.pl This dual modification makes it a distinct and relatively rare nucleoside.

Its formal IUPAC name is 1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione. genesilico.pl While 5-methyluridine (m5U) is found in the T-loop of most tRNAs, and 2'-O-methyluridine (Um) is present in various RNAs, the combined m5Um modification has a more restricted distribution. nih.govmelnikovlab.com

The presence of m5Um has been identified in the ribosomal RNA of some organisms. melnikovlab.com Its specific location within the ribosome suggests a role in fine-tuning the structure and function of this complex molecular machine, potentially influencing the process of protein synthesis. The study of m5Um and other "doubly-modified" nucleosides is an active area of research, as scientists work to unravel the precise biological roles of these intricate chemical modifications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N2O6 B1631847 5,2'-O-Dimethyluridine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O6/c1-5-3-13(11(17)12-9(5)16)10-8(18-2)7(15)6(4-14)19-10/h3,6-8,10,14-15H,4H2,1-2H3,(H,12,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHRRPHCORALGKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Chemical Derivatization of 5,2 O Dimethyluridine

The chemical synthesis of 5,2'-O-Dimethyluridine, a naturally occurring modified ribonucleoside, presents unique challenges due to the need for precise control over methylation at both the nucleobase and the ribose sugar. nih.gov This section details the synthetic strategies, precursor chemistry, and derivatization methods employed to produce this compound for research and its incorporation into oligonucleotides.

Structural Biology and Conformational Dynamics of 5,2 O Dimethyluridine

Impact of 2'-O-Methylation on Ribose Sugar Pucker Conformation

The methylation of the 2'-hydroxyl group of the ribose is a common post-transcriptional modification in various RNA molecules, including ribosomal RNA (rRNA) and small nuclear RNA (snRNA). nih.gov This modification has profound effects on the conformation of the sugar ring, which in turn dictates the local and global structure of RNA.

Preferential Stabilization of C3'-endo Ribose Conformation

The ribose sugar in nucleotides is not planar but exists in a dynamic equilibrium between two primary puckered conformations: C3'-endo and C2'-endo. In the C3'-endo (or North) conformation, the C3' atom is displaced on the same side of the C5' atom relative to the plane formed by C1', C2', C4', and O4'. This conformation is characteristic of A-form helices, the predominant helical form of RNA duplexes. glenresearch.com Conversely, the C2'-endo (or South) conformation, where the C2' atom is displaced on the same side as C5', is characteristic of B-form DNA helices. glenresearch.com

The addition of a methyl group to the 2'-hydroxyl (2'-O-methylation) introduces a steric constraint that significantly biases this equilibrium towards the C3'-endo conformation. nih.govresearchgate.net This bias arises from steric repulsion between the 2'-O-methyl group and adjacent atoms, particularly when the sugar is in the C2'-endo pucker. nih.govoup.com In pyrimidine (B1678525) nucleosides like uridine (B1682114), 2'-O-methylation energetically favors the C3'-endo state by approximately 0.1–0.6 kcal/mol. nih.govoup.com This pre-organization of the single-stranded nucleotide into the conformation required for A-form helical structure has significant thermodynamic consequences. nih.gov

Table 1: Influence of 2'-O-Methylation on Ribose Conformation and Duplex Stability
ParameterUnmodified Uridine (U)2'-O-Methyluridine (Um)Reference
Predominant Sugar PuckerDynamic equilibrium between C2'-endo and C3'-endoStrongly favors C3'-endo nih.govresearchgate.net
Stabilization Energy for C3'-endoBaseline~0.1–0.6 kcal/mol nih.govoup.com
Effect on Duplex Tm (per modification)BaselineIncreases Tm acs.org
Contribution to Helix Stability (ΔG°)Baseline~ -0.2 kcal/mol per modification nih.govoup.com

Consequences for Nucleic Acid Duplex Stability and Helical Geometry

The preferential stabilization of the C3'-endo conformation by 2'-O-methylation has a direct and significant impact on the stability of nucleic acid duplexes. By "pre-organizing" the ribose into the A-form geometry, the entropic penalty of forming a duplex is reduced. nih.govoup.com This results in an increase in the thermal stability (melting temperature, Tm) of RNA:RNA and DNA:RNA duplexes. researchgate.net Each 2'-O-methylation can stabilize an RNA duplex by an average of approximately 0.2 kcal/mol. nih.govoup.com

This modification also restricts the rotational freedom of the 3'-phosphate group, contributing to a more rigid and well-defined helical structure. mdpi.com In essence, 2'-O-methylation reinforces the canonical A-form helical geometry, which is characterized by a wider, shallower minor groove and a narrow, deep major groove compared to B-form DNA. This structural reinforcement is particularly important in flexible regions of RNA, such as loops and bulges, where 2'-O-methylation can help to stabilize local structures. mdpi.com

Influence of C5-Methylation on Nucleobase Reactivity and Stacking Interactions

The methylation at the C5 position of the uracil (B121893) base creates 5-methyluracil, more commonly known as thymine (B56734) when present in DNA. In RNA, this modification (m5U) also plays a crucial role in structure and function, particularly in tRNA. nih.govnih.gov

Effects on Electronic Properties and Aromaticity of the Uracil Base

The addition of a methyl group, an electron-donating group, to the C5 position of the uracil ring alters its electronic properties. The methyl group increases the electron density of the pyrimidine ring through inductive effects and hyperconjugation. This enhanced electron density leads to increased polarizability of the base. nih.gov While the fundamental aromatic character of the uracil ring is maintained, these electronic perturbations can influence its reactivity. For instance, the presence of the C5 methyl group is known to shield the cytosine base from reaction with sodium bisulfite, a property exploited in DNA methylation analysis. researchgate.net In the context of uracil, this increased electron density can affect interactions with enzymes and other molecules that recognize the base.

Contribution to Nucleic Acid Helix Rigidity and Intra-helical Stacking

The C5-methyl group significantly contributes to the stability of a nucleic acid helix through enhanced base stacking interactions. researchgate.netmdpi.com The primary mechanism for this stabilization is the hydrophobic effect; the methyl group is nonpolar and its presence in the relatively polar environment of the helix interior is energetically favorable. nih.govmdpi.com

Molecular Modeling and Spectroscopic Analysis of Conformational States

The precise conformational preferences and dynamics of 5,2'-O-dimethyluridine and its effects on RNA structure are elucidated through a combination of molecular modeling and spectroscopic techniques.

Molecular Dynamics (MD) simulations and Density Functional Theory (DFT) calculations are powerful computational tools used to model the conformational landscape of modified nucleosides. nih.govnih.gov MD simulations can track the movements of atoms over time, revealing the dynamic equilibrium between different sugar puckers and the flexibility of the nucleic acid backbone. nih.gov DFT calculations can be used to compute the relative energies of different conformations and to understand the electronic effects of modifications like methylation. nih.gov For example, calculations have confirmed the steric repulsion in the C2'-endo pucker of 2'-O-methylated nucleosides, providing a theoretical basis for the observed preference for C3'-endo. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental technique for studying nucleic acid conformation in solution. researchgate.net By analyzing the coupling constants between protons on the ribose ring (specifically H1' and H2'), researchers can determine the predominant sugar pucker conformation. researchgate.net A small coupling constant is indicative of a C3'-endo pucker, while a larger coupling constant suggests a C2'-endo pucker. NMR can also provide information on base stacking and helical geometry through the analysis of Nuclear Overhauser Effects (NOEs). researchgate.net

X-ray crystallography provides high-resolution, static snapshots of molecules in their crystalline state. nih.gov Crystal structures of RNA duplexes containing modified nucleosides can definitively show the sugar pucker conformation and the precise geometry of base pairing and stacking interactions. nih.govplos.org These structures have been instrumental in visualizing how 2'-O-methylation locks the ribose into the C3'-endo pucker and how the C5-methyl group fits into a stacked helical arrangement. plos.org

Table 2: Methods for Analyzing the Conformation of this compound
TechniqueType of AnalysisKey Information ObtainedReference
Molecular Dynamics (MD) SimulationsComputationalConformational flexibility, sugar pucker dynamics, backbone dihedral angles. nih.govnih.gov
Density Functional Theory (DFT)ComputationalRelative energies of conformers, electronic properties, steric effects. nih.gov
NMR SpectroscopyExperimental (Solution)Sugar pucker populations (from J-couplings), base stacking (from NOEs). researchgate.net
X-ray CrystallographyExperimental (Solid-State)High-resolution 3D structure, precise bond angles and distances, helical parameters. nih.govplos.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Dynamic Ensemble Characterization

NMR spectroscopy is a powerful technique for characterizing the dynamic conformational ensembles of nucleosides in solution. For this compound, NMR studies would focus on determining the equilibrium between different sugar puckers, the preferred orientation around the glycosidic bond, and the conformation of the exocyclic 5'-hydroxymethyl group.

The 2'-O-methylation is known to significantly influence the conformational equilibrium of the ribose ring. In unmodified ribonucleosides, the sugar typically exists in a dynamic equilibrium between the C3'-endo (North) and C2'-endo (South) conformations. The introduction of a methyl group at the 2' position generally shifts this equilibrium towards the C3'-endo pucker. This preference is attributed to steric interactions between the 2'-O-methyl group and the adjacent base and 3'-phosphate group, which destabilize the C2'-endo conformation. This C3'-endo preference pre-organizes the sugar moiety into a conformation that is conducive to forming A-form helical structures, which are characteristic of RNA duplexes.

The 5-methyl group on the uracil base is not expected to have a major direct impact on the sugar pucker equilibrium but can influence the glycosidic torsion angle (χ). The glycosidic bond connects the nucleobase to the ribose sugar, and its rotation is typically restricted to two major conformations: anti and syn. For pyrimidine nucleosides like uridine and its derivatives, the anti conformation is generally favored due to steric hindrance between the C6-H of the pyrimidine ring and the sugar moiety in the syn conformation.

ProtonUridine (ppm)2'-O-Methyluridine (ppm)5-Methyluridine (B1664183) (ppm)Expected for this compound (ppm)
H1'5.885.925.89~5.9
H2'4.374.154.38~4.1-4.2
H3'4.254.104.26~4.1
H4'4.164.054.15~4.0-4.1
H5'3.953.853.94~3.8-3.9
H5''3.823.753.81~3.7-3.8

Note: The chemical shift values are approximate and can vary based on solvent and experimental conditions. The expected values for this compound are inferred from the trends observed in its analogues.

The analysis of three-bond scalar coupling constants (³J) between the ribose protons, particularly ³J(H1'-H2'), provides quantitative information about the sugar pucker equilibrium. A small ³J(H1'-H2') value (typically < 3 Hz) is indicative of a predominantly C3'-endo (North) conformation, whereas a larger value (typically > 7 Hz) suggests a C2'-endo (South) conformation. For 2'-O-methylated nucleosides, these coupling constants consistently point towards a strong preference for the C3'-endo pucker.

X-ray Crystallography Studies of this compound and its Analogues

X-ray crystallography provides a static, high-resolution picture of a molecule's three-dimensional structure in the solid state. While a crystal structure for this compound itself is not publicly available in crystallographic databases, the structures of its analogues offer a reliable model for its expected solid-state conformation.

The crystal structure of a molecule reveals precise information about bond lengths, bond angles, and torsion angles, including the sugar pucker and the glycosidic torsion angle. For nucleosides, the crystal packing forces can sometimes trap a conformation that is a minor component in the solution-state ensemble. However, the general conformational preferences observed in solution are often reflected in the solid state.

In the crystal structures of 2'-O-methylated uridine analogues, the ribose sugar invariably adopts a C3'-endo pucker, and the glycosidic torsion angle is in the anti range. The 5-methyl group in 5-methyluridine (also known as ribothymidine) does not significantly alter the fundamental uridine conformation in the solid state.

The table below presents typical crystallographic parameters for uridine and its methylated analogues, which can be used to predict the structure of this compound.

ParameterUridine2'-O-Methyluridine Analogue5-MethyluridineExpected for this compound
Sugar PuckerC3'-endo or C2'-endoC3'-endoC3'-endoC3'-endo
Glycosidic Torsion Angle (χ)anti (~-160°)anti (~-155°)anti (~-165°)anti (~-160°)
Pseudorotation Phase Angle (P)Variable~10-20° (North)~15-25° (North)~10-25° (North)
Maximum Pucker Amplitude (ν_max)~35-40°~35-40°~35-40°~35-40°

Note: The values presented are typical ranges observed in crystal structures of the respective compounds and their derivatives. The expected values for this compound are based on these observations.

The combination of the 5-methyl and 2'-O-methyl modifications in this compound is expected to reinforce the C3'-endo sugar pucker and the anti glycosidic torsion angle. These conformational constraints likely play a significant role in the recognition of this modified nucleoside by enzymes and its contribution to the stability and structure of RNA.

Enzymatic Recognition and Biosynthesis Pathways of 5,2 O Dimethyluridine

Identification of Methyltransferase Enzymes Responsible for 5,2'-O-Dimethyluridine Formation

The creation of this compound on a tRNA molecule is not performed by a single enzyme but requires a cascade of modification events. The process generally involves an initial C5-methylation to produce 5-methyluridine (B1664183) (m⁵U), which is then subsequently methylated at the 2'-ribose position. The enzymes responsible are highly specific, targeting particular uridines within the folded tRNA structure.

The TRMT6/TRMT61A complex is a heterodimeric methyltransferase primarily known for catalyzing the formation of N¹-methyladenosine at position 58 (m¹A58) in the T-loop of specific tRNAs. nih.govnih.gov This complex consists of a catalytic subunit, TRMT61A, and an RNA-binding component, TRMT6. nih.gov While its direct enzymatic activity is on adenosine, its function is critically linked to the formation of this compound.

Research has revealed a cooperative relationship between the modifications at positions 58 and 54 of tRNA. In human cells, specifically in tRNA₃Lys, a deficiency in the TRMT6 enzyme leads not only to the expected loss of m¹A58 but also to a significant (62%) reduction in this compound (m⁵Um) at the nearby position 54. oup.com This finding indicates that the m¹A58 modification, installed by the TRMT6/TRMT61A complex, is a prerequisite that facilitates or stabilizes the subsequent dual methylation of uridine (B1682114) at position 54. oup.com This interdependence highlights a hierarchical modification pathway where the action of one enzyme complex is necessary for the complete modification by others. The TRMT6/TRMT61A complex is implicated in various cellular processes, including liver tumorigenesis and the unfolded protein response in bladder cancer. nih.govnih.gov

The initial and requisite step for forming this compound is the methylation of uridine at the C5 position of the base, creating 5-methyluridine (m⁵U). This modification is one of the most common in RNA. nih.govbiorxiv.org Several distinct enzyme families have evolved to catalyze this reaction.

In eukaryotes, the primary enzymes responsible for m⁵U formation in tRNA are members of the TRMT2 family:

TRMT2A : In mammals, TRMT2A is the major methyltransferase responsible for creating the m⁵U modification at position 54 in the T-loop of cytosolic tRNAs. oup.commdpi.com Its homolog in yeast is Trm2. biorxiv.org

TRMT2B : This enzyme is the ortholog responsible for catalyzing the m⁵U54 modification in mitochondrial tRNAs in humans. nih.govresearchgate.net

The existence of m⁵U has also been noted in archaea and bacteria, where different enzymes carry out the synthesis. In E. coli, the enzyme TrmA catalyzes the m⁵U54 modification in both tRNA and tmRNA. researchgate.netnih.gov More unusual is the TrmFO enzyme found in some bacteria, which is a folate/FAD-dependent methyltransferase, unlike the majority of tRNA methyltransferases that use S-adenosyl-L-methionine (SAM) as the methyl donor. researchgate.netnih.gov

Following the C5-methylation by an enzyme like TRMT2A, a second enzyme performs the 2'-O-methylation. In mammals, the tRNA methyltransferase FTSJ1 has been identified as the enzyme that further modifies certain C5-substituted uridines (like mcm⁵U) to add the 2'-O-methyl group, creating mcm⁵Um. nih.govnih.gov This suggests FTSJ1 is the likely "writer" for the second methylation step in the biosynthesis of m⁵Um.

Enzyme/ComplexFunction in this compound BiosynthesisOrganism/Location
TRMT6/TRMT61A Catalyzes m¹A58, which is required for efficient m⁵Um54 formation. oup.comEukaryotes (Cytosol)
TRMT2A Catalyzes the initial C5-methylation of U54 to m⁵U54. oup.commdpi.comMammals (Cytosol)
TRMT2B Catalyzes C5-methylation of U54 to m⁵U54 in mitochondria. nih.govresearchgate.netMammals (Mitochondria)
FTSJ1 Catalyzes the 2'-O-methylation of C5-modified uridine at the wobble position. nih.govnih.govMammals
TrmA Catalyzes C5-methylation of U54 to m⁵U54. researchgate.netnih.govBacteria
TrmFO Catalyzes C5-methylation of U54 using a folate-dependent mechanism. researchgate.netnih.govBacteria

Substrate Specificity and Catalytic Mechanisms of Modifying Enzymes

The precision of tRNA modification is governed by the remarkable ability of enzymes to recognize specific nucleotide targets within a complex, folded RNA structure. umn.edunih.gov tRNA methyltransferases typically recognize the local structure around the target site, such as a specific stem-loop, rather than just a linear sequence. frontiersin.org For modifications in the T-loop, like m⁵U54, the enzyme must recognize the characteristic L-shaped tertiary structure of the mature tRNA. mdpi.com The formation of heterodimeric complexes, such as TRMT6-TRMT61A, is one evolutionary strategy to enhance this substrate specificity. frontiersin.org

The catalytic mechanisms for the two methylation events that form this compound are distinct:

C5-Uracil Methylation: The methylation of the C5 carbon of uridine by enzymes like TRMT2A proceeds through a covalent catalysis mechanism. nih.gov A conserved cysteine residue in the enzyme's active site performs a nucleophilic attack on the C6 position of the uracil (B121893) ring. oup.com This creates a temporary covalent bond between the enzyme and the tRNA substrate, which in turn activates the C5 carbon, making it susceptible to electrophilic attack by the methyl group from the donor molecule, S-adenosyl-L-methionine (SAM).

2'-O-Ribose Methylation: The subsequent methylation of the 2'-hydroxyl group of the ribose, likely catalyzed by an enzyme such as FTSJ1, is a more direct process. It occurs via a classical S_N2 (bimolecular nucleophilic substitution) reaction. nih.gov The 2'-hydroxyl group of the ribose acts as the nucleophile, directly attacking the electrophilic methyl group of a SAM molecule, resulting in the transfer of the methyl group and the formation of S-adenosyl-homocysteine (SAH) as a byproduct.

Functional Linkages between RNA Modification Enzymes and Cellular Homeostasis

The intricate network of tRNA modifications is fundamental to cellular homeostasis, primarily by ensuring the accuracy and efficiency of protein synthesis. frontiersin.orgsciengine.com The proper modification of tRNAs is essential for their stability, correct folding, and function in decoding mRNA codons at the ribosome. nih.gov

Disruption of tRNA modification pathways has significant consequences for cellular health:

Proteostasis and Stress Response: A lack of tRNA modifications can lead to increased missense errors during translation, ribosome stalling, and the production of misfolded proteins. ingentaconnect.commdpi.com This can trigger proteotoxic stress and activate cellular quality control pathways like the Unfolded Protein Response (UPR). nih.govingentaconnect.com For instance, the absence of the m⁵U54 modification due to TRMT2A deficiency leads to the generation of tRNA-derived small RNAs (tsRNAs), which are themselves bioactive molecules involved in cellular signaling. mdpi.com

Redox Homeostasis: Certain tRNA modifying enzymes are directly linked to the management of oxidative stress. The enzyme ALKBH8, which methylates the wobble uridine of tRNA-Selenocysteine, is critical for the synthesis of selenoproteins, many of which are key antioxidants that regulate redox homeostasis. nih.govpnas.org

Human Disease: Given their central role, the dysregulation of tRNA modifying enzymes is increasingly linked to human diseases. Mutations in FTSJ1, the enzyme responsible for 2'-O-methylation, are associated with nonsyndromic X-linked intellectual disability. nih.gov The TRMT6/TRMT61A complex has been identified as an oncogenic factor in colorectal cancer and hepatocellular carcinoma, where it promotes tumorigenesis. nih.gov These links underscore that maintaining the tRNA modification landscape is crucial for preventing pathological conditions. sciengine.commdpi.com

Biological Roles and Functional Implications of 5,2 O Dimethyluridine in Rna Biology

Role in Transfer RNA (tRNA) Structure and Function

In the intricate world of protein synthesis, tRNAs function as critical adaptor molecules, ensuring the faithful translation of the genetic code. The precise three-dimensional structure of tRNA is paramount for its function, and post-transcriptional modifications, including 5,2'-O-Dimethyluridine, are key to achieving and maintaining this structural and functional integrity.

FeatureContribution of 5-methylation (m5U)Contribution of 2'-O-methylation (Um)
tRNA Conformation Stabilizes the L-shaped tertiary structure via interactions between the T-loop and D-loop. nih.govInduces a C3'-endo ribose pucker, promoting a stable A-form helix. nih.gov
Structural Rigidity Contributes to the overall compact fold of the tRNA molecule.Increases local and global structural stability of the RNA backbone. nih.gov
Thermal Stability Enhances the melting temperature of the tRNA molecule.Contributes to the thermal stability of helical regions. nih.gov

The fidelity of protein synthesis relies on the correct recognition of mRNA codons by the corresponding tRNA anticodons. Modifications in the anticodon loop, particularly at the wobble position (position 34), are critical for accurate decoding. While this compound is not the most common modification at the wobble position, derivatives of 5-methyluridine (B1664183) are found there and significantly influence codon recognition. nih.gov For instance, these modifications can restrict or expand the wobble pairing capabilities of the tRNA, ensuring that only the correct codons are read. nih.gov

The 5-methyl group can influence the electronic properties and the steric conformation of the uridine (B1682114) base, affecting its hydrogen bonding potential with the bases in the mRNA codon. The 2'-O-methylation of the ribose at this position would further rigidify the anticodon loop structure. nih.gov This structural constraint can be crucial for preventing misreading of codons by limiting the conformational flexibility of the anticodon, thereby enhancing the precision of translation. nih.gov

Ribosomal frameshifting is a process where the ribosome shifts its reading frame on an mRNA molecule, leading to the synthesis of alternative proteins. While programmed frameshifting is a necessary mechanism for some genes, uncontrolled frameshifting can be detrimental. Modifications on tRNA, especially in the anticodon loop, play a role in maintaining the correct reading frame. Hypermodified uridines, such as derivatives of 5-methyluridine, can reduce the rate of ribosomal frameshifting and enhance translational efficiency by ensuring stable codon-anticodon pairing. nih.gov

Conversely, certain modifications incorporated into mRNA have been shown to induce ribosomal frameshifting. For example, the presence of N1-methylpseudouridine in an mRNA sequence can cause the ribosome to stall and slip into a +1 reading frame. nih.gov The presence of this compound within the mRNA sequence could potentially influence translational efficiency and fidelity, although this specific effect is less characterized than that of other modified uridines. nih.gov

Significance in Messenger RNA (mRNA) and Non-coding RNA Biology

The influence of this compound extends beyond the realm of tRNA, with important implications for the stability and structure of messenger RNA and various non-coding RNAs.

A major challenge for RNA molecules within the cellular environment is their susceptibility to degradation by nucleases. The 2'-O-methyl group of this compound provides significant protection against nuclease cleavage. nih.govglenresearch.com Nucleases often recognize and cleave the phosphodiester backbone of RNA through a mechanism that involves the 2'-hydroxyl group. By blocking this group with a methyl moiety, 2'-O-methylation renders the RNA molecule more resistant to hydrolysis by a variety of ribonucleases. nih.govnih.gov This increased stability is crucial for both mRNA, ensuring it can be translated multiple times, and for non-coding RNAs that perform their functions over extended periods.

Modification ComponentMechanism of ActionConsequence
2'-O-methylation Sterically hinders the approach of nuclease enzymes to the phosphodiester backbone. nih.govglenresearch.comIncreased half-life of the RNA molecule.
2'-O-methylation Blocks the 2'-hydroxyl group, preventing it from participating in backbone hydrolysis. nih.govEnhanced resistance to chemical and enzymatic degradation.

The secondary structure of an RNA molecule is critical for its function, dictating its folding into a specific three-dimensional shape and its interactions with other molecules. The 2'-O-methylation of this compound plays a significant role in modulating RNA structure. By favoring the C3'-endo conformation of the ribose sugar, this modification stabilizes A-form helical structures and can influence the local secondary structure of the RNA molecule. nih.gov This can affect the equilibrium between different possible conformations, potentially favoring one active conformation over others. In the context of mRNA and long non-coding RNAs, such localized structural changes can impact protein binding, splicing, and other regulatory events. The presence of 2'-O-methylated nucleotides can thus be a mechanism to fine-tune the structural and functional landscape of the transcriptome. nih.gov

Interplay with Retroviral Replication Mechanisms (e.g., HIV-1 Reverse Transcription)

The replication of retroviruses, such as HIV-1, is a complex process that relies on the intricate interplay between viral components and host cellular machinery. A critical step in this cycle is reverse transcription, where the viral RNA genome is converted into a double-stranded DNA copy by the viral enzyme reverse transcriptase (RT). This process is not only a key target for antiviral therapies but is also modulated by various factors, including post-transcriptional modifications of both viral and cellular RNAs. The modification this compound, particularly at position 54 (m5Um54) of the primer tRNA, has been identified as a crucial element in this regulatory network.

Detailed Research Findings

Recent research has illuminated the significant role of this compound in the context of HIV-1 replication, highlighting a nuanced and somewhat paradoxical involvement.

A pivotal study has demonstrated the importance of this compound at position U54 of tRNA3Lys, the specific tRNA used as a primer for HIV-1 reverse transcription. nih.gov This modification acts as a second reverse transcriptase stop site, influencing the progression of the reverse transcription process. nih.gov The generation of m5Um54 is intricately linked to another modification, N1-methyladenosine at position 58 (m1A58) of the same tRNA. The TRMT6-TRMT61A methyltransferase complex is responsible for the m1A58 modification, and a deficiency in this complex leads to a reduction in m5Um54 levels. nih.gov This cooperative methylation underscores a complex regulatory pathway where one modification influences another, ultimately impacting viral replication. nih.gov

The presence of m1A58 on tRNA3Lys is itself required for an efficient pause in reverse transcription, and its absence, as seen in TRMT6 mutant cells, impairs this process. nih.gov Consequently, the infectivity of HIV-1 particles containing m1A58-deficient tRNA3Lys is diminished. nih.gov The concurrent decrease in m5Um54 in these mutant cells suggests that both modifications work in concert to ensure the proper execution of reverse transcription. nih.gov

Conversely, studies focusing on the HIV-1 genomic RNA itself have revealed that 2'-O-methylation can have an inhibitory effect on reverse transcription. oup.comnih.gov The cellular FTSJ3 2'-O-methyltransferase is hijacked by HIV-1 to decorate its RNA genome, which helps the virus evade the host's innate immune sensors. oup.comnih.gov However, this same modification has been shown to impede the activity of HIV-1 reverse transcriptase, particularly at the low dNTP concentrations characteristic of quiescent cells, which are a key reservoir for the virus. oup.comnih.gov This impediment is due to a reduction in nucleotide incorporation efficiency and impaired translocation of the reverse transcriptase along the RNA template. oup.comnih.gov

The interplay of these modifications highlights a sophisticated level of regulation governing HIV-1 replication. The virus must navigate a complex landscape of host-mediated RNA modifications, some of which it co-opts for its benefit and others that act as intrinsic barriers to its life cycle.

Data Tables

The following table summarizes the key research findings regarding the role of this compound and related modifications in HIV-1 replication.

ModificationLocationEnzyme/ComplexRole in HIV-1 Reverse TranscriptionResearch Finding
This compound (m5Um54) Position 54 of tRNA3LysImplied involvement of TRMT6/TRMT61A pathwayActs as a second reverse transcriptase stop site. nih.govIts presence is linked to the m1A58 modification and is important for the proper progression of reverse transcription. nih.gov
N1-methyladenosine (m1A58) Position 58 of tRNA3LysTRMT6-TRMT61ARequired for an efficient RT pause. nih.govDeficiency leads to reduced infectivity of HIV-1 particles. nih.gov
2'-O-methylation (Nm) Internal sites on HIV-1 genomic RNAFTSJ3Impedes reverse transcriptase activity. oup.comnih.govReduces nucleotide incorporation and impairs RT translocation, especially at low dNTP levels. oup.comnih.gov

Methodologies for Detection and Analysis of 5,2 O Dimethyluridine

Chromatographic and Mass Spectrometric Approaches

Chromatography coupled with mass spectrometry stands as a gold-standard for the direct detection and accurate quantification of modified nucleosides from bulk RNA. These methods are highly sensitive and specific, providing unambiguous identification based on the unique mass-to-charge ratio of the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantitative Nucleoside Analysis

Liquid chromatography-mass spectrometry (LC-MS), particularly in tandem with tandem mass spectrometry (LC-MS/MS), is a powerful and widely used technique for the quantitative analysis of nucleosides, including 5,2'-O-Dimethyluridine. nih.govrsc.org The general workflow involves the complete enzymatic digestion of total RNA into its constituent nucleosides. These nucleosides are then separated using high-performance liquid chromatography (HPLC), typically with a C18 reverse-phase column. youtube.com

Following separation, the eluate is introduced into a mass spectrometer. youtube.com Electrospray ionization (ESI) is a common method used to generate ions from the nucleosides in the sample. nih.gov The mass spectrometer then separates these ions based on their mass-to-charge (m/z) ratio. For enhanced specificity and quantification, tandem mass spectrometry (MS/MS) is employed. In this setup, a specific parent ion corresponding to the mass of this compound is selected, fragmented, and the resulting daughter ions are detected. This process, known as multiple reaction monitoring (MRM), allows for highly sensitive and accurate quantification, even in complex biological samples. nih.gov The use of stable isotope-labeled internal standards is critical for achieving reliable and reproducible quantification. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for Modified Nucleoside Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Application
This compound 273.1141.1Quantification of the specific dimethylated uridine (B1682114) from digested RNA.
2'-O-Methyluridine 259.1127.1Quantification of the parent 2'-O-methylated uridine.
Uridine 245.1113.1Quantification of the canonical uridine for relative abundance calculations.
5-Methyluridine (B1664183) 259.1127.1Isomeric distinction and quantification.

Note: The m/z values are representations and can vary based on ionization mode and adduct formation.

Applications in Global RNA Modification Profiling (tRNA, mRNA, sncRNA)

LC-MS/MS is instrumental in determining the global abundance of this compound across different RNA populations. By isolating specific types of RNA—such as transfer RNA (tRNA), messenger RNA (mRNA), or small non-coding RNAs (sncRNA)—prior to digestion and analysis, researchers can ascertain the prevalence of this modification in each RNA class. This approach has been pivotal in revealing that RNA modifications are dynamically regulated and their distribution varies significantly among different RNA types. researchgate.net

For instance, studies have used LC-MS to assess the total modification content of the tRNA fraction. nih.gov Such analyses can reveal global changes in modification levels, for example, demonstrating the hypomodification of tRNA-derived small RNA fragments (tsRNAs) compared to their parent tRNAs. nih.gov This ability to quantify modifications in distinct RNA pools is essential for linking changes in the "epitranscriptome" to cellular states, stress responses, and disease.

Biochemical and Molecular Biology Techniques

While LC-MS provides global information, other techniques are required to identify the precise location of modifications within an RNA sequence. These methods often rely on enzymes or chemicals that are sensitive to the presence of a modified nucleotide.

Primer Extension Assays for Site-Specific Modification Detection

Primer extension is a classic molecular biology technique used to map RNA modifications that interfere with the activity of reverse transcriptase. The 2'-O-methyl group of this compound can act as a steric block to the enzyme, causing it to pause or dissociate from the RNA template. nih.gov

In this assay, a radiolabeled or fluorescently-labeled DNA primer is annealed to the RNA molecule downstream of the suspected modification site. Reverse transcriptase is then added along with deoxynucleoside triphosphates (dNTPs) to synthesize a complementary DNA (cDNA) strand. The key to detecting 2'-O-methylation is to perform the reaction under limiting dNTP concentrations. nih.gov Under these conditions, the 2'-O-methyl group presents a significant "bump" that impedes the polymerase, leading to the accumulation of a truncated cDNA product that terminates one nucleotide past the modified site. nih.gov When these products are resolved on a sequencing gel alongside a standard sequencing ladder generated from the same RNA, the position of the primer extension stop precisely maps the location of the 2'-O-methylated nucleotide. nih.gov

RiboMethSeq for Transcriptome-wide Ribose Methylation Mapping

RiboMethSeq is a high-throughput sequencing method specifically designed for the transcriptome-wide mapping of 2'-O-methylations. researchgate.netnih.govnih.gov The technique leverages the chemical property that a 2'-O-methyl group confers resistance to alkaline hydrolysis on the adjacent 3' phosphodiester bond. nih.gov

The RiboMethSeq protocol involves the following key steps:

Random Alkaline Hydrolysis: The RNA sample is fragmented under controlled alkaline conditions. Unmodified phosphodiester bonds are cleaved, while bonds 3' to a 2'-O-methylated nucleotide are protected.

Library Preparation: The resulting RNA fragments are converted into a cDNA library suitable for next-generation sequencing. This involves 5' and 3' end repair, adapter ligation, and amplification. nih.gov

High-Throughput Sequencing: The library is sequenced using an Illumina platform. springernature.com

Bioinformatic Analysis: The sequencing reads are mapped back to the reference transcriptome. The locations of 2'-O-methylations are identified by a characteristic gap in the coverage of the 5' ends of the sequencing reads, as cleavage is blocked at these sites. nih.gov A "MethScore" is often calculated to quantify the level of modification at each identified position. nih.gov

RiboMethSeq has been successfully applied to map 2'-O-methylations in abundant RNAs like ribosomal RNA (rRNA) and has been adapted for less abundant species such as tRNA and snRNA. nih.govmdpi.com It allows for the relative quantification of modification occupancy at specific sites across the transcriptome. mdpi.com

Table 2: Overview of the RiboMethSeq Workflow

StepDescriptionPurpose
1. RNA Fragmentation RNA is subjected to mild alkaline hydrolysis.To cleave phosphodiester bonds at unprotected sites.
2. End Repair & Ligation Fragmented RNA ends are repaired, and sequencing adapters are ligated.To prepare fragments for reverse transcription and amplification.
3. Library Amplification The ligated RNA fragments are reverse transcribed and amplified via PCR.To generate sufficient material for sequencing.
4. Sequencing The cDNA library is sequenced on a high-throughput platform (e.g., Illumina).To generate millions of short reads corresponding to the RNA fragments.
5. Mapping & Analysis Reads are aligned to a reference genome/transcriptome.To identify the positions of the fragment ends.
6. Site Identification A gap in the coverage of the 5' ends of reads indicates a protected site.To map the precise location of 2'-O-methyl modifications.

Chemical Probing and Reactivity Assays for Modified Nucleotide Identification

The identification of modified nucleotides can be achieved through various chemical probing strategies that exploit the unique chemical reactivity conferred by the modification. The principle behind RiboMethSeq—resistance to alkaline hydrolysis—is itself a form of chemical reactivity assay.

While no single chemical probing method is specific to this compound, different reagents can be used to distinguish classes of modifications. For example, the technique AlkAniline-Seq is used to map modifications that are sensitive to alkaline conditions, such as dihydrouridine (D), 7-methylguanosine (B147621) (m7G), and 3-methylcytidine (B1283190) (m3C). nih.gov Another approach involves chemical derivatization that adds a bulky group to a nucleotide, which can then be detected by a primer extension stop. For instance, 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), a thymidine (B127349) analogue, is detected by "click chemistry" where a fluorescent azide (B81097) is attached, although this is used for tracking DNA synthesis rather than identifying natural modifications. wikipedia.org

For 2'-O-methylated residues, their inherent resistance to certain nucleases and chemical treatments remains the primary basis for their detection in reactivity assays. The development of new chemical reagents that could specifically react with the 2'-hydroxyl group—or fail to react in its absence—could provide alternative methods for mapping these important RNA modifications.

Applications of 5,2 O Dimethyluridine in Nucleic Acid Research and Engineering

Design and Synthesis of Modified Oligonucleotides for Research Probes

In the development of nucleic acid-based therapeutics like Antisense Oligonucleotides (ASOs) and small interfering RNAs (siRNAs), the inherent instability and potential for off-target effects of unmodified RNA are significant hurdles. The introduction of 5,2'-O-Dimethyluridine is a chemical modification strategy employed to overcome these limitations. The 2'-O-methyl group is one of the most common modifications used in therapeutic siRNAs, valued for its ability to significantly increase the stability and biological half-life of the molecule. cd-genomics.com This modification is also a cornerstone in the design of ASOs, often used in "gapmer" designs where the modified nucleotides flank a central region of unmodified DNA to recruit RNase H for target degradation. researchgate.net

The 5-methyl group on the uracil (B121893) base (which effectively converts uridine (B1682114) to the RNA equivalent of thymidine) also contributes to the enhanced properties of these therapeutic molecules. This modification is known to improve base stacking interactions within the nucleic acid duplex, further increasing its thermal stability. researchgate.net The combination of these two modifications in this compound results in ASOs and siRNAs with improved stability, binding affinity, and a reduced likelihood of triggering an innate immune response. cd-genomics.com

A primary advantage of incorporating this compound into oligonucleotides is the significant enhancement of their resistance to degradation by cellular nucleases. nih.gov The 2'-O-methyl group sterically hinders the approach of nuclease enzymes, which require the 2'-hydroxyl group for hydrolysis of the phosphodiester backbone. cd-genomics.com This increased nuclease resistance prolongs the in-vivo half-life of oligonucleotide therapeutics, allowing for more sustained activity. cd-genomics.com

Furthermore, the 2'-O-methylation has a profound impact on the conformational properties of the ribose sugar. It biases the sugar pucker equilibrium towards the C3'-endo conformation, which is the conformation predominantly found in A-form RNA helices. nih.gov This "pre-organization" of the oligonucleotide into an RNA-like structure reduces the entropic penalty of binding to a target RNA molecule, thereby increasing the thermodynamic stability of the resulting duplex. nih.govnih.gov Each 2'-O-methyl modification can stabilize an RNA duplex by approximately 0.2 kcal/mol. The 5-methyl group further enhances this stability. researchgate.net This increased binding affinity (often measured as a higher melting temperature, Tm) allows for the use of shorter oligonucleotides or those with higher specificity for their intended RNA targets. mdpi.com

Table 1: Impact of 2'-O-Methyl Modification on Oligonucleotide Properties

Property Unmodified Oligonucleotide 2'-O-Methyl Modified Oligonucleotide Rationale
Nuclease Resistance Low; susceptible to rapid degradation by endo- and exonucleases. High; increased resistance to nuclease-mediated cleavage. cd-genomics.com The methyl group at the 2' position provides steric hindrance, protecting the phosphodiester backbone from enzymatic hydrolysis. cd-genomics.com
Binding Affinity (Tm) Baseline Increased (approx. +0.2 kcal/mol per modification). The 2'-O-methyl group pre-organizes the sugar pucker into the C3'-endo conformation, reducing the entropic cost of duplex formation. nih.gov
Conformational Preference Dynamic equilibrium between C2'-endo and C3'-endo sugar puckers. Biased towards C3'-endo (A-form helix). The modification stabilizes the conformation found in canonical RNA helices.

Probing RNA Structure and Dynamic Conformational States

Beyond its therapeutic applications, this compound serves as a critical tool for the biophysical investigation of RNA. Its ability to influence local conformation allows researchers to dissect the complex structural landscapes of RNA molecules.

The strong preference of 2'-O-methylated nucleosides for the C3'-endo sugar pucker makes them excellent probes for stabilizing specific RNA structures for analysis. researchgate.net By strategically incorporating this compound into an RNA sequence, researchers can lock specific regions into a canonical A-form helical geometry. This stabilization can be crucial for obtaining high-quality structural data from techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, which often require a homogenous and stable conformational sample. nih.gov The modification essentially acts as a "conformational clamp," reducing the structural heterogeneity of flexible RNA regions and facilitating detailed atomic-level analysis. cd-genomics.comresearchgate.net

RNA molecules are not static structures but often exist as a dynamic ensemble of different conformations. While a single ground-state (GS) structure may predominate, less-populated and short-lived "excited states" (ES) are often critical for RNA function. Studying these transient states is challenging due to their low abundance. Here, the 2'-O-methyl modification has emerged as a powerful tool. nih.gov

Recent NMR studies have shown that incorporating a 2'-O-methyl group can preferentially stabilize alternative RNA secondary structures where the modified nucleotide is in a paired, helical conformation. researchgate.netnih.gov This stabilization can increase the population and lifetime of a low-populated excited state by up to tenfold. nih.govresearchgate.net By raising the population of these transient states to a detectable level, researchers can characterize their structure and the kinetics of their exchange with the ground state. This provides invaluable insights into the RNA free energy landscape and the pathways of RNA folding and function, demonstrating the utility of 2'-O-methylation as a tool for discovering and characterizing RNA excited state conformations. nih.gov

Development of Functionalized Nucleic Acid-Based Tools and Probes

The chemical scaffold of this compound is amenable to further derivatization, allowing for the creation of highly specialized nucleic acid-based tools and probes. The 5-position of the uracil base is a particularly convenient site for attaching a wide variety of functional groups without disrupting the Watson-Crick base pairing. nih.gov

The synthesis of oligonucleotides containing moieties such as fluorophores, quenchers, cross-linking agents, or reactive handles for "click chemistry" is a common strategy for creating molecular probes. nih.govmdpi.comd-nb.info For example, oligonucleotides containing 5-fluoro-2'-O-methyl-4-thiouridine have been developed as probes for the fluorescent detection of specific DNA sequences. nih.gov Similarly, amino-linkers can be attached to the 5-position, which can then be used to conjugate other molecules, such as peptides or fluorescent dyes, post-synthesis. By combining the stability and favorable binding properties conferred by the 2'-O-methyl group with the versatility of functionalization at the 5-position, researchers can design robust and sensitive probes for a wide range of applications, including in-situ hybridization, real-time PCR, and cellular imaging. molecular-beacons.org

Construction of Modified Nucleic Acids via Polymerase-Mediated Synthesis

The enzymatic synthesis of nucleic acids using polymerases is a fundamental technique in molecular biology. The ability to incorporate modified nucleotides like this compound triphosphate (5,2'-O-dmUTP) into DNA or RNA strands opens up avenues for creating nucleic acids with tailored properties.

The incorporation efficiency and fidelity of modified nucleotides are critical parameters that determine their utility. Research has shown that various polymerases can recognize and incorporate nucleotides with modifications at the C5 position of the pyrimidine (B1678525) ring and the 2'-position of the ribose sugar. Specifically, T7 RNA polymerase has been demonstrated to successfully incorporate 5-methyluridine (B1664183) triphosphate (m5UTP) into RNA transcripts. oup.com

A study systematically investigating the fidelity of T7 RNA polymerase and reverse transcriptases with modified nucleotides found that the incorporation efficiency of 5-methyluridine triphosphate was 104% relative to guanosine. oup.com This high efficiency suggests that the methyl group at the 5-position does not significantly hinder the polymerase's ability to recognize and incorporate the nucleotide. The study also examined the error rates during transcription and reverse transcription. While some modified bases increased error rates, 5-methyluridine did not show a significant increase in combined transcription and reverse transcription errors, indicating a high degree of fidelity. oup.com

The dual modification in this compound, with a methyl group at both the 5-position of the uracil base and the 2'-hydroxyl of the ribose, offers combined benefits. The 2'-O-methyl modification is known to confer increased resistance to nuclease degradation and can enhance the thermal stability of nucleic acid duplexes. The 5-methyl group, which transforms uridine into a thymidine-like residue in the context of RNA, can also influence molecular interactions and recognition.

The successful polymerase-mediated incorporation of 5,2'-O-dmUTP allows for the generation of RNA molecules with enhanced stability and specific functionalities, making them valuable tools for a wide range of research applications.

Table 1: Properties of this compound

PropertyValue
Synonyms 2'-O-methyl-5-methyluridine, m5Um
Molecular Formula C₁₁H₁₆N₂O₆
Molecular Weight 272.25 g/mol
CAS Number 55486-09-4

This table provides a summary of the key chemical properties of this compound.

Integration into Synthetic Biology Constructs

The field of synthetic biology aims to design and construct new biological parts, devices, and systems. Modified nucleotides like this compound are valuable components in the synthetic biologist's toolkit, enabling the creation of nucleic acid-based constructs with novel functions.

One of the most prominent applications of modified nucleotides is in the development of therapeutic messenger RNA (mRNA). Synthetic mRNAs containing modified nucleosides, such as pseudouridine (B1679824) and N1-methylpseudouridine, have been shown to exhibit reduced immunogenicity and enhanced protein expression, a critical breakthrough that paved the way for mRNA-based vaccines. frontiersin.org The incorporation of this compound into synthetic mRNA can similarly contribute to increased stability by protecting against nuclease degradation, a consequence of the 2'-O-methyl group. This enhanced stability can lead to a longer half-life of the mRNA within the cell, resulting in more sustained protein production. nih.gov

Aptamers, which are short, single-stranded DNA or RNA molecules that can bind to specific target molecules, represent another area where this compound can be beneficially integrated. The introduction of modified nucleotides can improve the stability and binding affinity of aptamers. The 2'-O-methyl modification, in particular, is frequently used to increase the nuclease resistance of RNA aptamers, making them more suitable for in vivo applications. limes-institut-bonn.de By incorporating this compound, aptamers can be engineered to have a longer functional lifetime in biological fluids.

Ribozymes, or catalytic RNA molecules, can also be enhanced through the inclusion of modified nucleotides. The structural integrity and catalytic activity of ribozymes can be modulated by chemical modifications. The conformational properties conferred by the 2'-O-methyl group in this compound can influence the folding of the ribozyme, potentially enhancing its catalytic efficiency or stability. nih.gov

The integration of this compound into these synthetic biology constructs underscores its importance in creating functional nucleic acid molecules with properties tailored for specific therapeutic, diagnostic, and research purposes. The ability to enzymatically incorporate this modified nucleoside provides a powerful method for the bottom-up design of novel biological systems.

Future Research Directions and Perspectives on 5,2 O Dimethyluridine

Elucidation of Uncharted Biological Roles and Regulatory Networks

A primary frontier in the study of 5,2'-O-Dimethyluridine is the comprehensive mapping of its biological functions and the regulatory networks it influences. The m⁵U modification, while abundant in stable non-coding RNAs like tRNA, has also been detected in messenger RNA (mRNA), though its functional significance there remains largely unknown due to a lack of high-throughput sequencing methods. sioc-journal.cn The precise roles of m⁵Um in the onset and progression of human diseases are yet to be fully explored, representing a critical area for future investigation. sioc-journal.cn

Future research will likely focus on several key areas:

Identifying Reader, Writer, and Eraser Proteins: A complete understanding of m⁵Um's role requires the identification of the specific methyltransferase enzymes ("writers") that install this dual modification, the demethylases ("erasers") that may remove it, and the binding proteins ("readers") that recognize it to enact downstream biological effects. While enzymes for m⁵U and 2'-O-methylation are known separately, the machinery dedicated to m⁵Um is not fully characterized. sioc-journal.cnnih.gov

Mapping m⁵Um Across the Transcriptome: The development of multi-omics approaches is essential to determine the prevalence and specific locations of m⁵Um across different types of RNA and under various cellular conditions. sioc-journal.cn Uncovering whether m⁵Um is concentrated in specific regions of mRNA, such as the 5' UTR, coding sequence, or 3' UTR, will provide clues to its function in processes like translation, stability, and splicing.

Investigating Crosstalk with Other Modifications: RNA modifications often function in a coordinated manner. Future studies will need to investigate how m⁵Um interacts with other modifications, such as N6-methyladenosine (m⁶A) or pseudouridine (B1679824) (Ψ), to form a complex regulatory code. sioc-journal.cn

Defining Roles in Disease Pathophysiology: Aberrant RNA modification patterns have been linked to a range of human diseases, including cancer and metabolic disorders. nih.govnih.gov Research is needed to determine if the levels or locations of m⁵Um are altered in disease states, potentially serving as a biomarker or a therapeutic target. Understanding its role in nucleic acid turnover and catabolism will also be crucial. nih.gov The construction and analysis of complex gene regulatory networks will be instrumental in contextualizing how perturbations in m⁵Um levels affect broader cellular processes. nih.govnih.govyoutube.com

Advancements in High-Resolution Detection and Quantification Methodologies

Progress in understanding m⁵Um is intrinsically linked to the ability to detect and quantify it with high precision and throughput. Current methodologies have limitations. While high-resolution mass spectrometry can identify m⁵U, it has been challenging to apply this at a transcriptome-wide level for sequencing. sioc-journal.cn

Future advancements are anticipated in several key areas:

High-Throughput Sequencing: A significant hurdle is the lack of a specific and efficient high-throughput sequencing method analogous to those developed for other RNA modifications. The 2'-O-methylation on the ribose sugar prevents the phosphodiester bond from being cleaved by alkaline hydrolysis, a chemical property that can be exploited for detection but requires further adaptation for sequencing applications. nih.gov The development of novel chemical or enzymatic approaches that specifically recognize m⁵Um and induce a signature change (e.g., a mutation or a stop) during reverse transcription is a major goal.

Chemical Tagging and Reagents: The design of new chemical reagents that can selectively label m⁵Um will be transformative. Such reagents could enable enrichment of m⁵Um-containing RNA fragments for sequencing or facilitate direct visualization. nih.gov Methods that rely on the oxidation of the 5-6 double bond in the methylated pyrimidine (B1678525) base could potentially be refined for greater specificity. nih.gov

Computational Prediction: Machine learning and deep learning models are becoming increasingly powerful for identifying modification sites within RNA sequences based on sequence features. nih.gov Developing and training algorithms specifically for m⁵Um, informed by experimentally verified sites, could help predict its location across vast datasets and guide experimental validation.

High-Resolution Melt (HRM) Analysis: Techniques like HRM analysis, which detects variations in DNA sequences based on changes in their melting temperature, could be adapted for RNA. nih.govnih.gov The presence of an m⁵Um modification could subtly alter the thermal stability of an RNA duplex, providing a potential avenue for rapid, probe-free detection in specific RNA targets. nih.gov

Potential for Rational Design in Chemical Biology and Nucleic Acid Engineering

The unique chemical properties of this compound make it a valuable tool for rational design in chemical biology and a functional component in nucleic acid engineering. The 2'-O-methyl group is known to bias the ribose sugar into a C3'-endo conformation, which is characteristic of A-form RNA helices, thereby increasing the thermal stability of RNA duplexes. nih.gov

Future applications in this domain include:

Stabilizing RNA Therapeutics: In the development of RNA-based drugs, such as small interfering RNAs (siRNAs) or mRNA vaccines, chemical modifications are crucial for enhancing stability, reducing immune responses, and improving efficacy. researchgate.net The incorporation of m⁵Um or its analogs could be rationally employed to fine-tune the structural stability and persistence of therapeutic nucleic acids. nih.govresearchgate.net The 2'-O-methylation can protect against nuclease degradation, a major challenge for in vivo applications. researchgate.net

Probing RNA Structure and Dynamics: The ability of 2'-O-methylation to stabilize specific RNA conformations can be harnessed as a tool in chemical biology. nih.gov By strategically placing m⁵Um within an RNA molecule, researchers can stabilize transient or "excited state" structures, allowing for their detailed characterization by techniques like NMR. This offers a powerful method to study the complex folding landscapes of functional RNAs like riboswitches and spliceosomal RNAs. nih.gov

Developing Novel Molecular Probes: As a thymidine (B127349) analog, m⁵Um has the potential to be used in the creation of probes to track nucleic acid synthesis and turnover in cells. medchemexpress.com Further derivatization of m⁵Um, for instance by adding fluorophores or other tags, could lead to the development of highly specific tools for imaging and studying RNA metabolism in living systems. mdpi.com

Designing Analogs for Targeted Inhibition: The principles of rational drug design can be applied to create analogs of this compound that act as inhibitors of specific enzymes involved in nucleic acid metabolism. nih.govnih.gov By modifying the sugar or base, it may be possible to design molecules that are selectively recognized and processed by viral or cancer-related enzymes, leading to targeted therapeutic effects.

Q & A

Q. What metadata must be included in publications to ensure reproducibility of this compound synthesis and application protocols?

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  • Biological Assays : Cell line identifiers, passage numbers, and RNA transfection methods (e.g., lipid nanoparticles vs. electroporation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.